molecular formula C21H25N3O6S2 B2933729 methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 886959-77-9

methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2933729
CAS No.: 886959-77-9
M. Wt: 479.57
InChI Key: OCGRSVMGJDCIBM-UHFFFAOYSA-N
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Description

This compound is a structurally complex thieno[2,3-c]pyridine derivative featuring three key substituents:

  • Position 2: A 3-(4-methylbenzenesulfonyl)propanamido group, introducing a sulfonamide moiety linked via a propanamide chain.
  • Position 6: A methyl ester (COOCH₃), enhancing solubility and reactivity for further derivatization .

The thieno[2,3-c]pyridine core differs from the more common thieno[2,3-b]pyridine isomer in the fusion position of the thiophene and pyridine rings, altering electronic conjugation and steric profiles.

Properties

IUPAC Name

methyl 3-(methylcarbamoyl)-2-[3-(4-methylphenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c1-13-4-6-14(7-5-13)32(28,29)11-9-17(25)23-20-18(19(26)22-2)15-8-10-24(21(27)30-3)12-16(15)31-20/h4-7H,8-12H2,1-3H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGRSVMGJDCIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the sulfonyl and carbamoyl groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and carbamoyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for probing biological processes.

Medicine

In medicine, methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate may be investigated for its potential therapeutic properties. Its unique structure could lead to the development of new drugs with specific targets and mechanisms of action.

Industry

In industry, the compound may be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Regiochemistry

  • Target Compound: Thieno[2,3-c]pyridine core with partial saturation (4H,5H,6H,7H), reducing aromaticity compared to fully unsaturated analogs. This may enhance flexibility and influence binding interactions .
  • Compound 5 (): Thieno[2,3-b]pyridine core fused at the 2,3-b position, with ethoxycarbonyl, 4-methoxyphenyl, and methyl substituents.
  • Compound 12 (): Pyrimido[2,1-b]quinazoline core, a tricyclic system with fused pyrimidine and quinazoline rings. This structure offers extended conjugation and rigidity, contrasting with the bicyclic thienopyridine core .

Substituent Analysis

Compound Key Substituents Functional Impact
Target Compound Tosyl-propanamido, methylcarbamoyl, methyl ester Sulfonamide enhances hydrophobicity; methyl ester aids solubility and metabolism.
Compound 11a () 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl Bulky benzylidene group may sterically hinder receptor interactions.
Compound 7h () Cyano, ethoxy, phenyl, methylpiperazino Piperazine moiety improves water solubility and bioavailability.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectroscopic Data (IR, NMR)
Target Compound C₂₃H₂₈N₄O₆S₂ (estimated) ~552 Not reported Expected peaks: ~1,720 cm⁻¹ (ester C=O), ~1,650 cm⁻¹ (amide C=O).
Compound 11a () C₂₀H₁₀N₄O₃S 386 243–246 IR: 2,219 cm⁻¹ (CN); NMR: δ 2.24 (CH₃), 7.94 (=CH) .
Compound 7h () C₃₆H₃₁N₇O₅S₂ 705.84 197 (decomp.) IR: 2,220 cm⁻¹ (CN); MS: m/z 691 (M⁺) .

Biological Activity

Methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₄S
  • Molecular Weight : 378.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of COX Enzymes : The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the arachidonic acid pathway involved in inflammation and pain response .
  • Anticancer Activity : Similar thieno[2,3-c]pyridine derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, compounds in this class have been evaluated for their effects on PI3K isoforms, which are pivotal in cancer signaling pathways .

1. Antinflammatory and Analgesic Effects

Research indicates that derivatives of thieno[2,3-c]pyridine exhibit anti-inflammatory properties through the inhibition of COX enzymes. This mechanism suggests potential applications in treating inflammatory diseases .

2. Anticancer Properties

Studies have demonstrated that thieno[2,3-c]pyridine derivatives can induce apoptosis and inhibit cell cycle progression in cancer cell lines. For example, certain compounds have shown cytotoxic effects against breast cancer cell lines .

3. Antimicrobial Activity

The compound may also possess antimicrobial properties similar to other thieno derivatives that have been explored for their antibacterial and antifungal activities .

Case Study 1: Anticancer Evaluation

A study evaluating a series of thieno[2,3-d]pyrimidine derivatives found that some exhibited significant cytotoxicity against T-47D breast cancer cells. The most potent compound demonstrated an inhibitory effect on PI3K isoforms with percentages of 72% and 84% inhibition at specific concentrations .

Compound IDPI3Kα % InhibitionPI3Kβ % InhibitionPI3Kγ % Inhibition
IIIa376270
IIIb303933
VIbN/A7284

Case Study 2: Anti-inflammatory Activity

In a dynamic mass redistribution assay conducted on HT-29 cells, several thieno derivatives were identified as potential GPR35 agonists with significant anti-inflammatory effects. The lead compounds showed EC50 values indicating strong bioactivity .

Pharmacokinetics

The pharmacokinetic profile of thieno derivatives suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are crucial for their development as therapeutic agents.

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